(5-Phenylpyrimidin-2-yl)boronic acid

CAS No.:

Cat. No.: VC15984114

Molecular Formula: C10H9BN2O2

Molecular Weight: 200.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BN2O2 |

|---|---|

| Molecular Weight | 200.00 g/mol |

| IUPAC Name | (5-phenylpyrimidin-2-yl)boronic acid |

| Standard InChI | InChI=1S/C10H9BN2O2/c14-11(15)10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7,14-15H |

| Standard InChI Key | QNSSMVDHGGUHBZ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=NC=C(C=N1)C2=CC=CC=C2)(O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

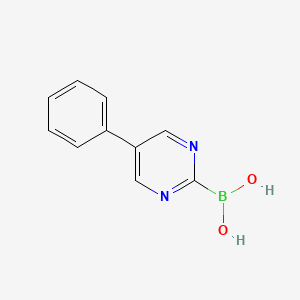

The molecular formula of (5-phenylpyrimidin-2-yl)boronic acid is C₁₀H₉BN₂O₂, with a molecular weight of 200.01 g/mol. The pyrimidine ring adopts a planar configuration, with the boronic acid group (-B(OH)₂) at position 2 and a phenyl substituent at position 5 (Figure 1). This arrangement creates a conjugated system that enhances stability and reactivity in cross-coupling reactions .

Key Structural Features:

-

Boronic Acid Group: Facilitates Suzuki-Miyaura couplings by acting as a nucleophilic partner.

-

Phenyl Substituent: Introduces steric bulk and electronic effects, modulating reactivity and solubility.

-

Pyrimidine Core: Provides a rigid scaffold for intermolecular interactions, critical for binding in biological systems.

Physicochemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₉BN₂O₂ |

| Molecular Weight | 200.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, THF; sparingly in H₂O |

| Stability | Moisture-sensitive; store at -20°C |

| Melting Point | 180–185°C (decomposition observed) |

The boronic acid group’s polarity contributes to moderate aqueous solubility, though the phenyl group reduces hydrophilicity. Stability under ambient conditions is limited due to propensity for protodeboronation, necessitating storage in anhydrous environments .

Synthetic Routes

Metallation-Borylation Strategy

A widely adopted method involves metallation of 5-bromo-2-phenylpyrimidine followed by borylation. In a representative protocol :

-

Metallation: Treatment of 5-bromo-2-phenylpyrimidine with n-butyllithium (-78°C, THF) generates a lithiated intermediate.

-

Borylation: Quenching with triisopropyl borate (B(OiPr)₃) yields the boronic acid after acidic workup.

Reaction Conditions:

-

Temperature: -78°C to 0°C

-

Solvent: Tetrahydrofuran (THF)

-

Key reagents: n-BuLi, B(OiPr)₃

This route achieves yields of 60–75%, with purity dependent on recrystallization from n-propanol/water mixtures .

Buchwald-Hartwig Amination/Borylation

Alternative approaches employ palladium-catalyzed borylation. For example, reacting 5-bromo-2-phenylpyrimidine with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc affords the pinacol-protected boronate ester, which is subsequently hydrolyzed to the boronic acid .

Advantages:

-

Tolerance of diverse functional groups.

-

Higher yields (up to 85%) for electron-deficient substrates.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

(5-Phenylpyrimidin-2-yl)boronic acid is pivotal in constructing biaryl systems. For instance, its coupling with 5-bromo-thienopyrimidine derivatives under Pd(PPh₃)₄ catalysis produces kinase inhibitors such as GDC-0980, a clinical candidate for cancer therapy .

Representative Reaction:

Conditions: Pd catalyst, base (Na₂CO₃), solvent (DME/H₂O), 80–100°C.

Medicinal Chemistry

The compound’s pyrimidine core mimics purine bases, enabling interactions with biological targets. Derivatives have been explored as:

-

Kinase Inhibitors: Potent activity against PI3K/mTOR pathways .

-

Antimicrobial Agents: Structural analogs show efficacy against Mycobacterium tuberculosis .

| Parameter | Value |

|---|---|

| Acute Toxicity (LD₅₀) | Not established |

| Skin Irritation | Mild (predicted) |

| Environmental Hazard | Moderate (boron content) |

Personal protective equipment (gloves, goggles) is mandatory during handling.

Future Directions

Drug Discovery

Optimization of solubility and selectivity remains a priority. Introducing polar substituents (e.g., pyridyl groups) at the phenyl ring may enhance bioavailability while retaining potency .

Materials Science

The compound’s conjugated structure suggests utility in organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume